molecular formula C14H15ClFNO2 B2812587 8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2125117-20-4

8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2812587
CAS No.: 2125117-20-4
M. Wt: 283.73
InChI Key: QDRLTBZGUIDPNO-UHFFFAOYSA-N
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Description

8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique structure that combines a chlorinated and fluorinated phenyl ring with a bicyclic azabicyclo octane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated phenyl ring. This can be achieved through halogenation reactions using reagents such as chlorine and fluorine gas under controlled conditions. The azabicyclo octane system is then introduced through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or modify the bicyclic structure.

    Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehalogenated compounds or modified bicyclic structures.

Scientific Research Applications

8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Difluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • (3-Chloro-5-bromophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Uniqueness

8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the specific combination of chlorinated and fluorinated phenyl rings with the azabicyclo octane system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO2/c15-9-3-8(4-10(16)5-9)14(19)17-11-1-2-12(17)7-13(18)6-11/h3-5,11-13,18H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRLTBZGUIDPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC(=C3)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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